2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-21(2,27-15-9-7-14(22)8-10-15)19(26)23-17-6-4-3-5-16(17)18-13-25-11-12-28-20(25)24-18/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJWDBJWKITUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclocondensation of 2-aminothiazole with an α-halogenated carbonyl compound under basic conditions.
Attachment of the chlorophenoxy group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with an appropriate electrophile.
Formation of the propanamide backbone: The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with a propanamide precursor, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Antitumor Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives with specific substitutions at the imidazole ring can effectively inhibit tubulin assembly, leading to cell cycle arrest in cancer cells. In particular, compounds that include the 4-chlorophenyl group have been associated with increased cytotoxicity against various cancer cell lines, including colon cancer cells (HT-29) .
Case Studies
- Cytotoxicity Evaluation : A study reported that certain substituted imidazo[2,1-b]thiazoles exhibited GI50 values as low as 0.04 μM against cancer cells, indicating potent antiproliferative activity .
- Mechanism of Action : The most active compounds were found to inhibit the phosphorylation of the oncoprotein kinase Akt, a key player in cancer cell survival and proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Imidazo[2,1-b]thiazole derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives displayed IC50 values as low as 2.03 μM against Mycobacterium tuberculosis H37Ra, showcasing their potential as new anti-tubercular agents .
Case Studies
- Selectivity Against Mycobacterium : The synthesized benzo-[d]-imidazo-[2,1-b]-thiazole derivatives exhibited selective inhibition towards Mycobacterium tuberculosis while showing minimal activity against non-tuberculous mycobacteria .
- Molecular Docking Studies : These studies suggested favorable binding interactions with key targets in the bacterial metabolism pathways, further supporting the antimicrobial potential of these compounds .
Anti-inflammatory Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives may possess anti-inflammatory properties. The structural features of these compounds allow them to modulate inflammatory pathways effectively. In particular, compounds bearing specific substituents have been linked to reduced inflammatory responses in cellular models .
Case Studies
- Inflammation Models : In vitro assays demonstrated that certain derivatives could downregulate pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases .
Summary of Findings
The applications of 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide are diverse and promising across several therapeutic areas:
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antitumor | Cytotoxicity | GI50 as low as 0.04 μM against cancer cell lines |
| Mechanism | Inhibition of Akt phosphorylation | |
| Antimicrobial | Tuberculosis | IC50 values up to 2.03 μM against Mycobacterium |
| Selectivity | Minimal activity against non-tuberculous mycobacteria | |
| Anti-inflammatory | Cytokine Modulation | Downregulation of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Target Selectivity
- SRT1720 and SRT2183: Both feature aromatic carboxamide groups (quinoxaline or naphthalene) linked to the imidazo[2,1-b]thiazole core, which are critical for SIRT1 activation. The piperazinylmethyl and hydroxypyrrolidinyl substituents enhance solubility and binding to SIRT1’s hydrophobic cleft . In contrast, the target compound’s 4-chlorophenoxy group may shift activity toward kinase inhibition (e.g., VEGFR2) or metabolic enzymes, as seen in Compound 5l, which inhibits VEGFR2 (5.72% at 20 μM) and shows cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 μM) .
Pharmacokinetic and Physicochemical Properties
Controversies in Mechanism of Action
- SRT1720 : While initially reported as a direct SIRT1 activator, subsequent studies questioned its specificity due to artifacts in fluorogenic assays (e.g., Fluor de Lys substrate) . Similar scrutiny may apply to the target compound if evaluated using analogous assays.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide is a synthetic molecule that combines a chlorophenoxy group with an imidazo-thiazole moiety. This structure suggests potential pharmacological applications, particularly in medicinal chemistry and drug design. The biological activity of this compound is primarily inferred from its structural components, which have been associated with various therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 383.85 g/mol. Its logP value indicates moderate lipophilicity, which may enhance its ability to permeate biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN3O |
| Molecular Weight | 383.85 g/mol |
| logP | 4.6969 |
| Polar Surface Area | 41.235 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Biological Activity
The biological activity of This compound is not extensively documented; however, related compounds have shown promising activities:
- Antimicrobial Activity : Compounds containing imidazo-thiazole derivatives have been investigated for their antimicrobial properties. For instance, similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting that our compound may exhibit similar properties due to the imidazo-thiazole component.
- Anticancer Potential : Research indicates that imidazo-thiazole derivatives can act as anticancer agents by inhibiting key proteins involved in cancer progression, such as focal adhesion kinase (FAK). Inhibition of FAK has been linked to reduced cell migration and proliferation in cancer cells . The presence of the phenoxy group may further enhance these effects by improving binding affinity to target proteins.
- Kinase Inhibition : The structural features of the compound suggest potential activity as a kinase inhibitor. Kinase inhibitors are critical in cancer therapy as they can block pathways that promote tumor growth and survival. Similar compounds have shown IC50 values in the nanomolar range against various kinases, indicating high potency .
Case Studies and Research Findings
Recent studies focusing on imidazo-thiazole compounds provide insights into the potential biological activities of our compound:
- Study on FAK Inhibition : A class of imidazo[2,1-b][1,3,4]thiadiazole compounds was evaluated for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. Compounds showed significant cytotoxicity with IC50 values ranging from 0.59 to 2.81 μM, suggesting that our compound may also possess similar inhibitory effects given its structural similarities .
- Anticancer Evaluation : A series of imidazothiazole-coupled noscapinoids were synthesized and evaluated for anticancer activity. The study highlighted the importance of substituents on the imidazo-thiazole ring in enhancing biological activity, which could be applicable to our compound's design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
